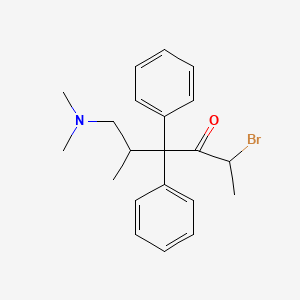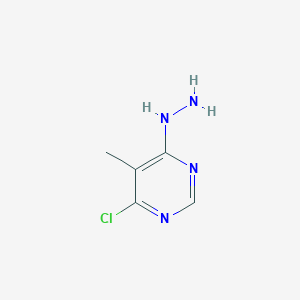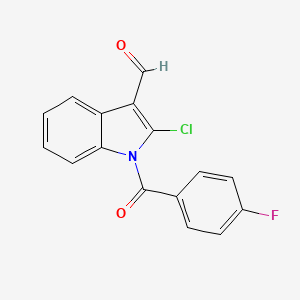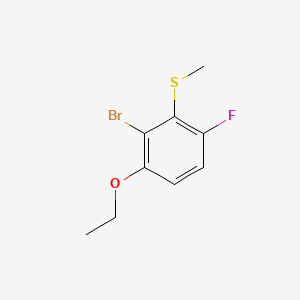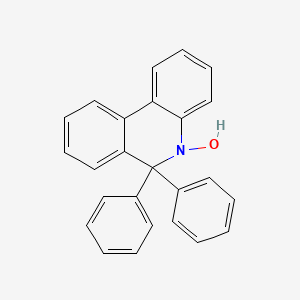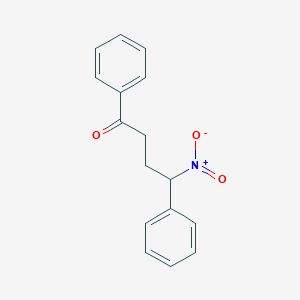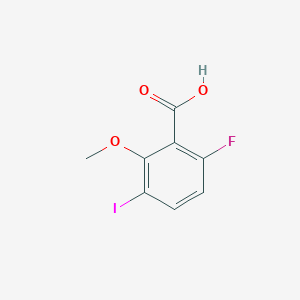![molecular formula C20H24N4 B14012032 N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine] CAS No. 21323-09-1](/img/structure/B14012032.png)
N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- is a chemical compound with the molecular formula C22H26N4. It is commonly used as an intermediate in the production of various polymers, pharmaceuticals, and agrochemicals . The compound contains a piperazine ring with two methylphenylmethylene groups attached to the nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- typically involves the reaction of piperazine with benzaldehyde derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler compound with a similar core structure but without the methylphenylmethylene groups.
1,4-Bis(2-methylphenyl)piperazine: A related compound with similar functional groups but different substitution patterns.
Uniqueness
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and pharmaceuticals .
Propiedades
Número CAS |
21323-09-1 |
|---|---|
Fórmula molecular |
C20H24N4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-N-[4-[(2-methylphenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H24N4/c1-17-7-3-5-9-19(17)15-21-23-11-13-24(14-12-23)22-16-20-10-6-4-8-18(20)2/h3-10,15-16H,11-14H2,1-2H3 |
Clave InChI |
FGMBSTDOZQKMSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=NN2CCN(CC2)N=CC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

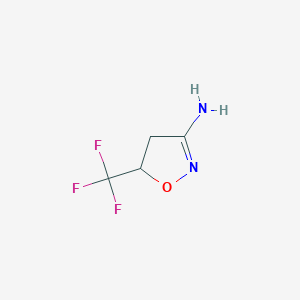
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
